N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
While the laboratory synthesis provides a clear pathway, industrial production would require optimization for scale-up. This includes considerations for reaction efficiency, cost of reagents, and environmental impact. Continuous flow reactors and green chemistry principles could be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, potentially serving as a lead compound in drug discovery. Its hydrazino linkage and aromatic groups could interact with enzymes or receptors, influencing biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of multiple functional groups suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydrazino group could form hydrogen bonds or covalent interactions with target proteins, while the aromatic rings could engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenylbenzylidene)hydrazino)acetamide: Similar structure but lacks the phenoxy group.
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-chlorobenzylidene)hydrazino)acetamide: Contains a chlorine atom instead of the phenoxy group.
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-nitrobenzylidene)hydrazino)acetamide: Contains a nitro group instead of the phenoxy group.
Uniqueness
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
CAS No. |
767289-72-5 |
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Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H19N3O4/c1-28-19-11-6-8-17(14-19)24-21(26)22(27)25-23-15-16-7-5-12-20(13-16)29-18-9-3-2-4-10-18/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
GWZMBXZDZFJNET-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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